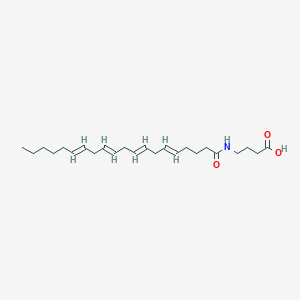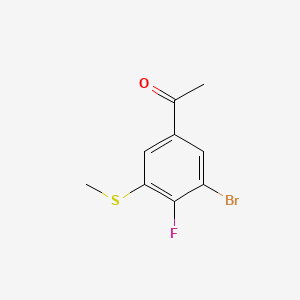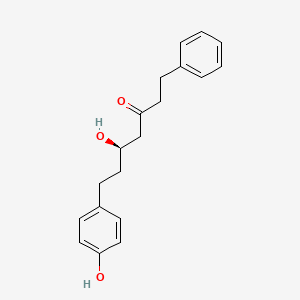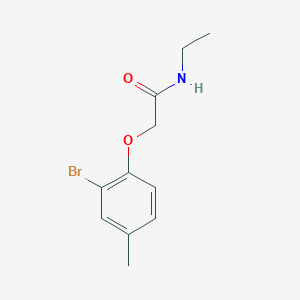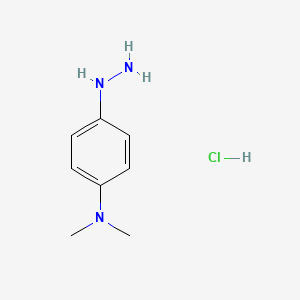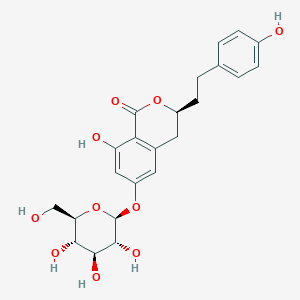
Demethylagrimonolide 6-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylagrimonolide 6-O-glucoside: is a natural compound belonging to the class of coumarins. It is characterized by its chemical formula C23H26O10 and a molecular weight of 462.4 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Demethylagrimonolide 6-O-glucoside can be synthesized through enzymatic synthesis, which involves the use of enzymes as catalysts to convert substrates into the desired product . This method is preferred due to its high specificity and efficiency. The enzymatic synthesis process typically involves the use of glycosyltransferases to attach a glucose moiety to the aglycone part of the molecule.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The compound is then formulated into various products for research and commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: Demethylagrimonolide 6-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products.
Applications De Recherche Scientifique
Chemistry: In chemistry, Demethylagrimonolide 6-O-glucoside is used as a reference standard for analytical methods such as HPLC and NMR spectroscopy . It is also used in the synthesis of other coumarin derivatives for research purposes.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in various assays to evaluate its effects on cellular processes and pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in the treatment of inflammatory diseases and its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products due to its antioxidant properties. It is also used in the food industry as a natural additive.
Mécanisme D'action
The mechanism of action of Demethylagrimonolide 6-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Agrimonolide: Another coumarin derivative with similar biological activities.
Esculin: A coumarin glucoside known for its antioxidant properties.
Scopoletin: A coumarin compound with anti-inflammatory and antioxidant effects.
Uniqueness: Demethylagrimonolide 6-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other coumarin derivatives. This unique structure also contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H26O10 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(3S)-8-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C23H26O10/c24-10-17-19(27)20(28)21(29)23(33-17)32-15-8-12-7-14(31-22(30)18(12)16(26)9-15)6-3-11-1-4-13(25)5-2-11/h1-2,4-5,8-9,14,17,19-21,23-29H,3,6-7,10H2/t14-,17+,19+,20-,21+,23+/m0/s1 |
Clé InChI |
QGOYZOZLRJZGAK-XMFIXVCISA-N |
SMILES isomérique |
C1[C@@H](OC(=O)C2=C1C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC4=CC=C(C=C4)O |
SMILES canonique |
C1C(OC(=O)C2=C1C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)CCC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



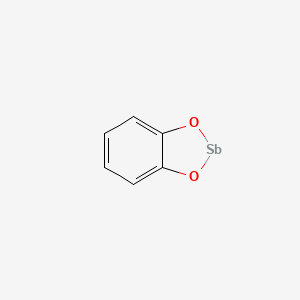
![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
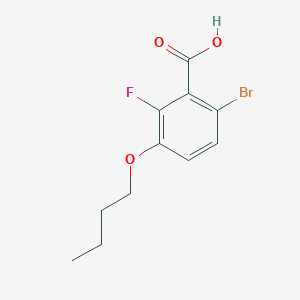
![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)

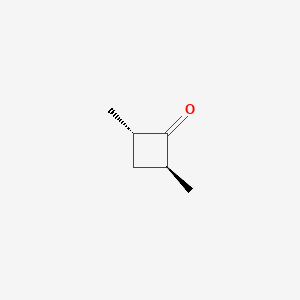
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
